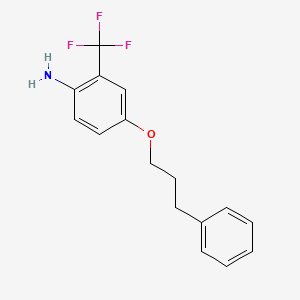

4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylpropoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(8-9-15(14)20)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVOQSNYXHXBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Synthetic Transformations Relevant to 4 3 Phenylpropoxy 2 Trifluoromethyl Aniline

Investigation of Reaction Pathways for Trifluoromethylation of Aniline (B41778) Derivatives

The incorporation of a trifluoromethyl (-CF3) group into aromatic systems, particularly aniline derivatives, can be achieved through various mechanistic routes. The choice of pathway often depends on the trifluoromethylating agent, the catalyst, and the reaction conditions. The primary mechanisms involve radical intermediates, ionic species, and photoredox-catalyzed processes.

Radical trifluoromethylation is a prevalent strategy for C-H functionalization. rsc.org The core of this mechanism involves the generation of a trifluoromethyl radical (•CF3), which then attacks the aromatic ring.

The generation of the •CF3 radical can be initiated in several ways:

Photochemical Homolysis : As demonstrated in studies involving bismuth complexes, irradiation with light can induce homolysis of a Bi-O bond, which subsequently leads to the formation of a •CF3 radical after the extrusion of sulfur dioxide (SO2). acs.org

Single-Electron Transfer (SET) : In photoredox catalysis, an excited photocatalyst can transfer an electron to a suitable trifluoromethyl source, such as Togni's reagent or Umemoto's reagent, to generate the •CF3 radical. beilstein-journals.orgnih.gov

Once formed, the electrophilic •CF3 radical adds to the electron-rich aniline ring, creating a cyclohexadienyl radical intermediate. The reaction propagates as this intermediate is rearomatized through the loss of a hydrogen atom, often facilitated by an oxidant or another radical species in the reaction medium, to yield the trifluoromethylated aniline product. nih.gov Some transformations proceed via a radical chain mechanism, which can be initiated by photoirradiation of an electron-donor-acceptor (EDA) complex formed between the aniline and the fluorinated reagent. acs.org

Table 1: Comparison of Radical Generation Methods for Trifluoromethylation

| Initiation Method | CF3 Source Example | Conditions | Mechanistic Note |

|---|---|---|---|

| Photochemical Homolysis | CF3SO2Cl with Bi catalyst | Blue light irradiation | Light induces homolysis of a metal-ligand bond, leading to radical formation. acs.org |

| Photoredox Catalysis (SET) | Togni's Reagent, CF3I | Visible light, photocatalyst | An excited photocatalyst engages in single-electron transfer to the CF3 source. beilstein-journals.org |

| EDA Complex Formation | Ethyl difluoroiodoacetate | Photoirradiation | A ground-state complex between the aniline and reagent is excited, leading to SET. acs.org |

While radical pathways are common, ionic mechanisms are also relevant in fluoroalkylation chemistry. One such pathway involves the thermally induced heterolytic cleavage of a bond to form a short-lived ion pair. nih.gov For instance, in the rearrangement of certain N-aryl-N-hydroxylamines, the N–O bond can undergo heterolytic cleavage upon heating. This process forms a nitrenium ion and a corresponding anion (e.g., trifluoromethoxide) as a tight ion pair. nih.gov

This ion pair can then rapidly recombine, with the trifluoromethyl-containing anion attacking the aromatic ring before the ions can diffuse apart. Subsequent tautomerization restores aromaticity and yields the final product. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the activation free energy for such a cleavage can be feasible under typical experimental heating conditions (e.g., 27.6 kcal/mol at 80 °C). nih.gov Hammett plot analysis in related reactions has shown highly negative slopes, providing strong evidence for the generation of a positive charge during the rate-determining step, which supports a heterolytic cleavage mechanism. nih.gov

Photoredox catalysis has become a powerful tool for C-H functionalization under mild conditions, including the trifluoromethylation of anilines. beilstein-journals.orgacs.orgrsc.org This approach utilizes a photocatalyst, which can be a transition metal complex (e.g., Ru(bpy)3Cl2) or an organic dye (e.g., Eosin Y), that becomes a potent oxidant and reductant upon excitation with visible light. acs.orgnih.gov

The general catalytic cycle for trifluoromethylation typically involves the following steps:

Excitation : The photocatalyst absorbs a photon, promoting it to an excited state.

Single-Electron Transfer (SET) : The excited photocatalyst interacts with a trifluoromethylating agent (e.g., Togni's reagent). Through a SET event, the agent is reduced, leading to the formation of the trifluoromethyl radical (•CF3). beilstein-journals.orgacs.org

Radical Addition : The •CF3 radical adds to the aniline substrate.

Rearomatization and Catalyst Regeneration : The resulting radical intermediate is oxidized, yielding the final product and a proton. The reduced photocatalyst is then oxidized back to its ground state by an electron acceptor, completing the catalytic cycle. acs.org

In some cases, the mechanism can involve the merger of photoredox and another catalytic cycle, such as copper catalysis, to facilitate the C-CF3 bond formation. beilstein-journals.org Furthermore, light can be used to induce homolysis of organometallic intermediates, such as a Co(III)-CF3 complex, to release the •CF3 radical directly. nih.gov

Mechanistic Aspects of Etherification Reactions in Aromatic Systems

The formation of the 4-(3-phenylpropoxy) ether linkage in the target molecule typically proceeds through a nucleophilic substitution reaction. The most common method analogous to this transformation is the Williamson ether synthesis. In this context, the reaction would involve a nucleophilic aromatic substitution or a coupling reaction where a phenoxide attacks an alkyl halide.

For a substrate like 4-amino-3-(trifluoromethyl)phenol, the reaction mechanism would be as follows:

Deprotonation : A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. The basicity of the catalyst is a crucial factor in this step. mdpi.com

Nucleophilic Attack : The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, such as 1-bromo-3-phenylpropane.

Substitution : The attack proceeds via an SN2 mechanism, where the phenoxide displaces the halide leaving group, forming the C-O ether bond. mdpi.com

Alternatively, acid-catalyzed etherification mechanisms are also known, particularly in reactions involving alcohols. In such cases, an alcohol is protonated to form a good leaving group (water), followed by nucleophilic attack from another alcohol molecule. mdpi.com However, for the synthesis of aryl alkyl ethers from phenols, the base-mediated Williamson synthesis is generally more efficient. Theoretical studies using DFT have been employed to investigate the transition states and energy profiles of various etherification reactions, confirming the feasibility of these pathways. nih.govacs.org

Stereochemical and Regiochemical Control in Aniline Functionalization

Achieving the specific substitution pattern of 4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline requires precise control over the regiochemistry of two separate functionalization reactions on the aniline ring. The substitution pattern is dictated by the powerful directing effects of the substituents present on the ring.

The amino (-NH2) group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl (-CF3) group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

The final structure suggests a synthetic sequence that leverages these directing effects:

Etherification first : If the starting material is p-aminophenol, the etherification would occur at the para-position relative to the amino group. Subsequent trifluoromethylation would then be directed by both the -NH2 group and the -OR group (both ortho, para-directing) to one of the positions ortho to the amino group.

Trifluoromethylation first : Directing a trifluoromethyl group to the ortho position of aniline can be challenging due to the strong para-directing nature of the amino group. rsc.org However, specialized methods using directing groups can achieve high ortho selectivity. For example, using a removable picolinamide (B142947) directing group can facilitate iron-catalyzed ortho C-H trifluoromethylation. rsc.org Once the 2-(trifluoromethyl)aniline (B126271) is formed, the subsequent etherification would be directed to the para position, which is sterically accessible and electronically activated by the amino group.

The choice of solvent can also play a critical role. For instance, hexafluoroisopropanol (HFIP) has been shown to promote the selective functionalization of anilines at the para position by establishing a hydrogen-bonding network that modulates the reactivity of the aniline and the electrophile. rsc.orgrsc.org By blocking the more reactive para position first, subsequent functionalization can be guided to the ortho positions. rsc.org The reaction conditions, therefore, can be tuned to control whether substitution occurs at the ortho or para position. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

| 4-amino-3-(trifluoromethyl)phenol |

| 1-bromo-3-phenylpropane |

| p-aminophenol |

| 2-(trifluoromethyl)aniline |

| Eosin Y |

| Hexafluoroisopropanol (HFIP) |

Computational Chemistry and Theoretical Studies on 4 3 Phenylpropoxy 2 Trifluoromethyl Aniline and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties. For aniline (B41778) derivatives, these calculations can determine the most stable three-dimensional arrangement of atoms (the molecular geometry) and the distribution of electrons within the molecule (the electronic structure).

Theoretical studies on analogues such as 2-(trifluoromethyl)aniline (B126271) (2-TFMA) and 3-(trifluoromethyl)aniline (B124266) (3-TFMA) have successfully determined their structural data, fundamental vibrational modes, and electronic properties. researchgate.net The position of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the molecular structure and electronic characteristics of the aniline ring. researchgate.net In 4-(3-phenylpropoxy)-2-(trifluoromethyl)aniline, the interplay between the electron-withdrawing -CF3 group and the electron-donating -NH2 and alkoxy (-OR) groups dictates the electronic landscape of the aromatic ring. The flexible phenylpropoxy chain adds further conformational complexity, with multiple low-energy structures being possible due to rotation around the ether linkage and the propyl chain.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. fu-berlin.denih.gov DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. bohrium.com For aniline analogues, the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) has been shown to provide results that correlate well with experimental data. researchgate.netresearchgate.net

Applying DFT to this compound would involve optimizing its geometry to find the lowest energy conformation. This calculation would yield precise bond lengths, bond angles, and dihedral angles. For instance, studies on 2-TFMA have provided detailed optimized geometrical parameters. researchgate.net DFT calculations also allow for the investigation of intramolecular interactions, such as hydrogen bonding, which can play a role in stabilizing certain conformations. researchgate.net The resulting electronic structure from a DFT calculation provides a foundation for understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com

In substituted anilines, the nature and position of the substituents significantly affect the FMO energies and their distribution. rsc.org For this compound, the electron-donating amino and alkoxy groups would be expected to raise the HOMO energy, localizing it primarily on the aniline ring. Conversely, the strongly electron-withdrawing trifluoromethyl group would lower the LUMO energy. researchgate.netresearchgate.net This combination of substituents would likely result in a relatively small HOMO-LUMO gap, suggesting the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netresearchgate.net This ICT character is crucial for applications in materials science, such as in nonlinear optics.

Below is a table of representative quantum chemical parameters calculated for aniline analogues using DFT, illustrating the effect of substitution on electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

| Aniline | -5.51 | -0.15 | 5.36 |

| 4-Nitroaniline | -6.69 | -2.80 | 3.89 |

| 2-(Trifluoromethyl)aniline | -5.73 | -0.49 | 5.24 |

| 4-Methoxyaniline | -5.02 | -0.08 | 4.94 |

Note: The values are illustrative and depend on the specific computational method and basis set used. Data is compiled from analogous studies. researchgate.netresearchgate.netthaiscience.info

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's equations of motion, allowing for the exploration of conformational landscapes, molecular flexibility, and intermolecular interactions with solvent or other molecules. nih.govmdpi.com

For a molecule with a flexible side chain like this compound, MD simulations are particularly valuable. An MD simulation would reveal the accessible conformations of the phenylpropoxy group, including folding and extending motions, and the timescale of these changes. This is crucial for understanding how the molecule might interact with a biological target, such as a protein binding pocket. The simulations rely on force fields, which are sets of parameters describing the potential energy of the system. Specific force fields have been developed for modeling ether-containing molecules to ensure accuracy. amanote.comnih.gov

MD simulations can also model intermolecular interactions. By simulating the molecule in a solvent like water, one can study hydration patterns and the formation of hydrogen bonds. Studies combining DFT and MD simulations on related molecules like 2-phenylthioaniline have demonstrated how these complementary techniques can provide a comprehensive picture of both the electronic structure and dynamic behavior. tandfonline.com

Prediction of Reactivity, Regioselectivity, and Reaction Energetics in Synthetic Pathways

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine reaction energetics (whether a reaction is favorable) and activation barriers (how fast it might proceed). mdpi.com This is invaluable for understanding reaction mechanisms and predicting the regioselectivity of reactions, such as electrophilic aromatic substitution.

For this compound, computational methods can predict the most likely sites for further chemical modification. The existing substituents—an activating amino group, a deactivating trifluoromethyl group, and an activating alkoxy group—exert competing electronic effects. DFT calculations of the molecular electrostatic potential (MEP) or condensed Fukui functions can identify the most nucleophilic or electrophilic sites on the molecule, thereby predicting where subsequent reactions will occur.

Furthermore, computational studies have been used to investigate the mechanisms of specific reactions, such as the trifluoromethylation of aniline using Umemoto's reagent. rsc.org In such studies, DFT calculations were used to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy barrier, which was found to be consistent with a backside attack mechanism. rsc.org Similar methods could be applied to predict the energetics of synthetic pathways involving this compound, guiding the design of efficient syntheses.

In Silico Modeling for Mechanistic Insights and Structure-Reactivity Relationships

In silico modeling encompasses a broad range of computational techniques used to build relationships between a molecule's structure and its physical, chemical, or biological activity. nih.gov These models can provide deep mechanistic insights and predictive power, accelerating research and development. researchgate.net

One powerful application is the development of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). For instance, a study on 67 different phenols and anilines used quantum chemical descriptors (like HOMO/LUMO energies and dipole moments) to build statistical models that accurately predict the compounds' toxicity towards algae. This approach could be used to predict the biological or toxicological profile of this compound based on its calculated properties.

Another example is the direct correlation of calculated properties with experimental measurements. A theoretical investigation of 64 aniline derivatives established a strong linear relationship between their experimentally measured electrochemical oxidation potentials and the Gibbs free energies of electron abstraction calculated using high-level quantum methods. researchgate.net Such studies provide fundamental mechanistic insights, confirming that the ease of oxidation is directly tied to the stability of the resulting radical cation. These in silico models, by connecting computed molecular properties to observable chemical behavior, are indispensable for understanding structure-reactivity relationships in complex aniline derivatives. rsc.org

Derivatization and Structural Modification of 4 3 Phenylpropoxy 2 Trifluoromethyl Aniline for Advanced Chemical Research

Modifications at the Aniline (B41778) Nitrogen Center (e.g., Acylation, Alkylation)

The nitrogen atom of the aniline moiety in 4-(3-phenylpropoxy)-2-(trifluoromethyl)aniline serves as a primary site for modifications such as acylation and alkylation, allowing for the introduction of a variety of functional groups that can modulate the compound's physicochemical and biological properties.

Acylation: The acylation of the aniline nitrogen is a common strategy to introduce amide functionalities. This transformation can be readily achieved by reacting this compound with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives can exhibit altered solubility, hydrogen bonding capabilities, and conformational preferences.

Alkylation: N-alkylation introduces alkyl or substituted alkyl groups to the aniline nitrogen. This can be accomplished through various methods, including reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products, and reaction conditions must be carefully controlled to achieve selectivity. The use of bulky alkylating agents or controlling the stoichiometry of the reactants can favor mono-alkylation. Catalytic methods, for instance, using metal catalysts, can also facilitate these transformations under milder conditions. researchgate.net Visible-light-induced N-alkylation presents a modern approach that avoids the need for metals and harsh bases. nih.gov

Table 1: Representative Examples of N-Acylation and N-Alkylation of Anilines This table presents general examples of N-acylation and N-alkylation reactions on aniline derivatives, illustrating the types of transformations possible for this compound.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| N-Acylation | Acetyl chloride, Pyridine | N-Acetylaniline derivative | nih.gov |

| N-Acylation | Acetic anhydride (B1165640) | N-Acetylaniline derivative | General Knowledge |

| N-Alkylation | Alkyl halide, CsF-Celite | N-Alkylaniline derivative | researchgate.net |

| N-Alkylation | 4-Hydroxybutan-2-one, NH4Br, Visible light | N-Alkylaniline derivative | nih.gov |

| N-Alkylation | Alcohol, SmI2, Microwave | Mono-N-alkylaniline derivative | researchgate.net |

Aromatic Substitutions on the Phenyl Ring of the 3-Phenylpropoxy Moiety

The terminal phenyl ring of the 3-phenylpropoxy group is susceptible to electrophilic aromatic substitution reactions. The nature of the phenylpropoxy group as a whole is activating and ortho-, para-directing, although the activating effect is modest. Common electrophilic aromatic substitutions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to avoid over-substitution or side reactions. The introduction of a nitro group provides a handle for further functionalization, such as reduction to an amino group. For instance, the nitration of N-protected-(4-fluoro-2-methoxyphenyl)aniline has been reported to proceed in the presence of a nitrating agent like nitric acid. google.com

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3). These reactions typically yield a mixture of ortho and para substituted products.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can introduce acyl and alkyl groups, respectively, onto the terminal phenyl ring. khanacademy.orglibretexts.org Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, is generally preferred over alkylation due to its tendency to avoid polyalkylation and carbocation rearrangements. youtube.comyoutube.comyoutube.com The resulting ketone can be further modified, for example, by reduction to an alkyl group.

Table 2: Examples of Electrophilic Aromatic Substitution on Phenyl Ether Derivatives This table provides illustrative examples of electrophilic aromatic substitution reactions on compounds containing a phenyl ether moiety, which can be considered analogous to the 3-phenylpropoxy group.

| Reaction Type | Reagents | Expected Product Position | Reference |

| Nitration | HNO3, H2SO4 | Ortho, Para | google.com |

| Halogenation | Br2, FeBr3 | Ortho, Para | General Knowledge |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ortho, Para | khanacademy.orgyoutube.comyoutube.com |

Functionalization and Derivatization of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be chemically robust. However, under certain conditions, it can be transformed into other functional groups, providing a pathway for significant structural modification.

One of the notable transformations of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid. This reaction typically requires harsh conditions, such as treatment with strong acids like fuming sulfuric acid, sometimes in the presence of boric acid. rsc.orgnih.govrsc.orgtdx.cat This conversion dramatically alters the electronic and physical properties of the molecule, introducing a hydrophilic and acidic functional group.

Table 3: Example of Trifluoromethyl Group Hydrolysis This table illustrates the conversion of an aryl trifluoromethyl group to a carboxylic acid, a potential derivatization for this compound.

| Starting Material | Reagents | Product Functional Group | Reference |

| Trifluoromethylated triarylphosphine | Fuming sulfuric acid, Boric acid | Carboxylic acid | rsc.orgnih.govrsc.org |

Synthesis of Analogs with Varied Linker Lengths or Ring Substitutions

The synthesis of analogs of this compound with different linker lengths between the two aromatic rings or with additional substituents on the rings is crucial for structure-activity relationship (SAR) studies.

Varied Linker Lengths: Analogs with shorter or longer alkyl chains in the alkoxy linker can be synthesized by reacting 2-(trifluoromethyl)-4-nitrophenol with the appropriate ω-phenylalkyl halide, followed by reduction of the nitro group. For example, using 2-phenylethyl bromide would yield the corresponding analog with a two-carbon linker, while 4-phenylbutyl bromide would result in a four-carbon linker.

Ring Substitutions: Substituents can be introduced on either of the aromatic rings. For the aniline ring, starting from a substituted 2-(trifluoromethyl)-4-nitrophenol allows for modifications. For the terminal phenyl ring, a substituted ω-phenylalkyl halide can be used in the initial ether synthesis. For instance, using 3-(4-chlorophenyl)propyl bromide would introduce a chlorine atom at the para position of the terminal phenyl ring. The synthesis of various substituted trifluoromethylanilines is a well-established field. nih.govgoogle.com

Table 4: Examples of Building Blocks for Analog Synthesis This table lists examples of starting materials that could be used to synthesize analogs of this compound with varied linker lengths and ring substitutions.

| Analog Type | Key Starting Material | Resulting Modification | Reference |

| Varied Linker | 2-Phenylethyl bromide | Ethoxy linker | General Synthetic Principles |

| Varied Linker | 4-Phenylbutyl bromide | Butoxy linker | General Synthetic Principles |

| Ring Substitution | 3-(4-Chlorophenyl)propyl bromide | Chloro-substituted terminal phenyl ring | General Synthetic Principles |

| Ring Substitution | Substituted 2-(trifluoromethyl)-4-nitrophenol | Substituted aniline ring | nih.govgoogle.com |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline by providing detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the aniline (B41778) and phenylpropoxy moieties would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the aniline ring are expected to appear as a complex multiplet or distinct doublets and doublet of doublets due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The protons of the phenylpropoxy chain will be observed in the aliphatic region of the spectrum.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (Aniline Ring) | 6.8 - 7.5 | m | |

| Aromatic (Phenyl Ring) | 7.2 - 7.4 | m | |

| O-CH₂ | 4.0 - 4.2 | t | 6.0 - 7.0 |

| Phenyl-CH₂ | 2.8 - 3.0 | t | 7.0 - 8.0 |

| CH₂ (central) | 2.0 - 2.2 | quint | 6.0 - 8.0 |

| NH₂ | 3.5 - 4.5 | br s |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating phenylpropoxy group will significantly influence the chemical shifts of the aromatic carbons. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| C-NH₂ | 140 - 150 | s |

| C-O | 150 - 160 | s |

| C-CF₃ | 120 - 130 | q |

| CF₃ | 120 - 125 | q |

| Aromatic (Aniline Ring) | 110 - 140 | s or q (for carbons near CF₃) |

| Aromatic (Phenyl Ring) | 125 - 142 | s |

| O-CH₂ | 65 - 75 | s |

| Phenyl-CH₂ | 30 - 35 | s |

| CH₂ (central) | 30 - 35 | s |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the -CF₃ group. The chemical shift of this signal provides insight into the electronic environment of the trifluoromethyl group. Based on data for similar 2-(trifluoromethyl)aniline (B126271) derivatives, the chemical shift is anticipated to be in the range of -60 to -65 ppm relative to a standard such as CFCl₃.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity of the propyl chain protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₆F₃NO), the expected exact mass can be calculated.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 296.1257 |

| [M+Na]⁺ | 318.1076 |

The observation of a molecular ion peak in the HRMS spectrum corresponding to one of these calculated values, within a very narrow mass error tolerance (typically < 5 ppm), would provide strong evidence for the molecular formula of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum would show characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O (ether) | 1200 - 1300 | Asymmetric stretching |

| C-F (in CF₃) | 1100 - 1200 | Stretching |

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the aromatic ring modes. The symmetric C-F stretching of the trifluoromethyl group and the breathing modes of the aromatic rings are expected to give rise to strong signals in the Raman spectrum.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths and Angles | Precise geometric parameters |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.